molecular formula C7H7N3 B8597407 1H-Pyrrolo[2,3-c]pyridin-1-amine

1H-Pyrrolo[2,3-c]pyridin-1-amine

Cat. No.: B8597407
M. Wt: 133.15 g/mol
InChI Key: BKBXCHMIMBIPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-c]pyridin-1-amine (Molecular Formula: C7H7N3) is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile precursor and core structure for developing novel therapeutic agents. Its primary researched application is in the design and synthesis of potent Acid Pump Antagonists (APAs) and Potassium-Competitive Acid Blockers (P-CABs) . These inhibitors target gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach, and are investigated as potential treatments for gastroesophageal reflux disease (GERD) and other acid-related disorders . Molecular modeling studies suggest that derivatives of this scaffold can be strategically functionalized to access key lipophilic sites and interact with polar residues like Tyr925 and Tyr928 within the enzymatic binding pocket, thereby enhancing inhibitory activity . Promising derivatives based on this structure have demonstrated excellent in vitro inhibitory activity, with IC50 values reaching the single-digit nanomolar range, and have shown significant in vivo efficacy in suppressing acid secretion . This makes this compound a highly valuable chemical building block for researchers exploring new treatments in the field of gastroenterology. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

pyrrolo[2,3-c]pyridin-1-amine

InChI

InChI=1S/C7H7N3/c8-10-4-2-6-1-3-9-5-7(6)10/h1-5H,8H2

InChI Key

BKBXCHMIMBIPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN2N

Origin of Product

United States

Synthetic Methodologies for the 1h Pyrrolo 2,3 C Pyridine Core and Its N1 Substituted Derivatives

Strategies for the De Novo Construction of the 1H-Pyrrolo[2,3-c]pyridine Ring System

The de novo synthesis of the 1H-pyrrolo[2,3-c]pyridine core is primarily achieved by constructing one of the heterocyclic rings onto a pre-existing, functionalized partner ring. The main approaches involve either the annulation of a pyrrole (B145914) ring onto a pyridine (B92270) precursor or, less commonly, the formation of the pyridine ring from a pyrrole starting material. nbuv.gov.ua

Pyrrole Annulation Approaches onto Pyridine Rings

Building the pyrrole ring onto a functionalized pyridine is a common and effective strategy for creating the 6-azaindole (B1212597) skeleton. These methods leverage well-established indole (B1671886) syntheses, adapting them for the pyridine core.

One prominent method involves the condensation of 4-nitropyridine (B72724) derivatives with diethyl oxalate, followed by a reductive cyclization. nbuv.gov.ua This Reissert-type reaction first generates a pyruvate (B1213749) intermediate, which, upon reduction (typically through catalytic hydrogenation), undergoes intramolecular cyclization to form the pyrrole ring, yielding ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. These carboxylates are versatile building blocks for further derivatization. nbuv.gov.ua

Another powerful technique is the Bartoli reaction, which constructs the pyrrole ring from a nitro-aromatic precursor and a vinyl Grignard reagent. For the synthesis of 2-alkyl- or 2,3-dialkyl-substituted 1H-pyrrolo[2,3-c]pyridines, a suitably substituted 3-nitropyridine (B142982) is used as the starting material. nbuv.gov.ua This approach is particularly valuable as it allows for the direct installation of alkyl groups, which can be crucial for modulating the biological activity of the final compounds. nbuv.gov.ua

A more recent approach involves the iridium(III)-catalyzed reaction of a pyrrole-derived oxime with an α-diazocarbonyl compound to generate the fused pyrrolo[2,3-c]pyridine system. nbuv.gov.ua Additionally, an intramolecular cyclization of a polysubstituted 6-azaindole precursor, formed from the reaction of ethyl 1H-pyrrole-3-carboxylate and N-Ts-glycine, has been shown to produce highly functionalized pyrrolo[2,3-c]pyridines. nbuv.gov.ua

Considerations for Regioselective Ring Closure

The regiochemical outcome of the synthesis is critical for obtaining the desired [2,3-c] isomer over other possibilities like [2,3-b] (7-azaindole), [3,2-c] (5-azaindole), or [3,2-b] (4-azaindole). The regioselectivity is dictated by the substitution pattern of the starting pyridine precursor.

To ensure the formation of the 1H-pyrrolo[2,3-c]pyridine core, the cyclization must occur between the C3 and C4 positions of the pyridine ring. Therefore, synthetic strategies must employ pyridine derivatives with functionalities at these positions that can participate in the ring-forming reaction. For instance, in the Reissert-type synthesis, starting with a 4-methyl-3-nitropyridine (B1297851) ensures that the initial condensation occurs at the methyl group (C4) and subsequent reductive cyclization involves the nitro group (C3), leading unambiguously to the [2,3-c] fusion. tugraz.at Similarly, the Bartoli reaction requires a 3-nitropyridine for the initial nucleophilic attack and subsequent cyclization to correctly form the 6-azaindole skeleton. nbuv.gov.ua The strategic placement of these reactive groups on the pyridine ring is the key determinant for achieving high regioselectivity in the ring closure step.

Synthesis of Octahydro-1H-pyrrolo[2,3-c]pyridine Derivatives

The fully saturated (or partially saturated) octahydro-1H-pyrrolo[2,3-c]pyridine core is a key structural element in various biologically active molecules. The synthesis of these non-aromatic systems typically involves the reduction of the corresponding aromatic pyrrolopyridine or the construction of the bicyclic system from non-aromatic precursors.

A patented method describes the preparation of various octahydro-1H-pyrrolo[2,3-c]pyridine derivatives, highlighting their importance as synthetic intermediates. These compounds can be substituted at the N1 (pyrrole) and N6 (piperidine) positions and at the C7 position. The general structure allows for a variety of substituents, including alkyls, benzyls, and acyl groups, demonstrating the synthetic flexibility of this saturated scaffold.

While specific de novo syntheses for the octahydro-[2,3-c] isomer are proprietary, general synthetic strategies for related isomers, such as octahydro-1H-pyrrolo[3,2-c]pyridine, have been published. sioc-journal.cn These often involve multi-step sequences starting from chiral precursors to build the fused ring system with stereochemical control. A common approach to access the octahydro core is the catalytic hydrogenation of the aromatic 1H-pyrrolo[2,3-c]pyridine parent, though this can sometimes lead to challenges in controlling selectivity and may require high pressures and specific catalysts.

Directed Functionalization and Substitution at the 1-Position (N1) of 1H-Pyrrolo[2,3-c]pyridine

Modification of the pyrrole nitrogen (N1) is a primary strategy for diversifying the 1H-pyrrolo[2,3-c]pyridine scaffold and modulating its physicochemical and biological properties. N-Alkylation and N-arylation are the most common transformations.

N-Alkylation and N-Arylation Strategies for 1-Substitution

N-Alkylation is typically achieved under standard conditions by treating the N-H free pyrrolopyridine with a base followed by an alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of alkylating agent can range from simple alkyl halides to more complex electrophiles. It is important to note that in some pyrrolo[2,3-c]pyridine derivatives, such as pyrrolo[2,3-c]pyridin-7-ones, alkylation can occur regioselectively at the pyridine nitrogen (N6) instead of the pyrrole nitrogen (N1). nih.gov

N-Arylation of the pyrrole nitrogen is frequently accomplished using copper-catalyzed cross-coupling reactions, often referred to as the Chan-Lam or Ullmann coupling. rsc.orgdntb.gov.ua These reactions typically involve coupling the N-H heterocycle with an arylboronic acid, aryl halide, or other arylating agent. The Chan-Lam protocol, using copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst in the presence of a base like pyridine or triethylamine, is widely used for the N-arylation of various azoles, including pyrrolopyridine isomers. acs.orgnih.govnih.gov These reactions are valued for their operational simplicity and tolerance of a wide range of functional groups. acs.org

Table 1: Selected Conditions for Copper-Catalyzed N-Arylation of Pyrrole and its Analogs
Arylating AgentCatalyst SystemBaseSolventTemperature (°C)Reference
Arylboronic AcidCu(OAc)₂PyridineCH₂Cl₂Room Temp. nih.gov
Arylboronic AcidCu(OAc)₂Pyridine, K₂CO₃1,4-Dioxane85 nih.gov
IodobenzeneCuI / Diamine LigandK₃PO₄Toluene110 acs.org
IodobenzeneCuO NanoparticlesKOtBuToluene180 mdpi.com

Palladium-Catalyzed Coupling Reactions for N1 Functionalization

In addition to copper, palladium catalysts have emerged as powerful tools for the N-arylation of heterocycles, including pyrroles. The Buchwald-Hartwig amination provides a highly efficient and general route for forming C-N bonds. Modern iterations of this reaction utilize sophisticated phosphine (B1218219) ligands to enable the coupling of a broad range of (hetero)aryl chlorides and bromides with N-H heterocycles under mild conditions. rsc.orgresearchgate.net

This palladium-catalyzed approach offers several advantages, including often lower catalyst loadings, milder reaction temperatures, and high functional group tolerance. The use of inexpensive and readily available aryl chlorides as coupling partners makes this method particularly attractive for large-scale synthesis. rsc.org While palladium is more commonly associated with C-H functionalization on the pyrrolopyridine ring, its application in direct N1-arylation represents a state-of-the-art method for derivatization. nih.govbeilstein-journals.org Furthermore, palladium catalysis has been explored for N-alkylation reactions, often proceeding through a "borrowing hydrogen" methodology, which offers a sustainable and atom-economical pathway to N-alkylated amines. chemrxiv.org

Table 2: Selected Conditions for Palladium-Catalyzed N-Arylation of Pyrrole and Indole Analogs
Aryl HalideCatalyst / LigandBaseSolventTemperature (°C)Reference
Aryl ChloridePd₂(dba)₃ / keYPhosNaOtBuToluene100 rsc.org
Aryl BromidePd(OAc)₂ / P(o-tol)₃K₂CO₃Toluene135 researchgate.net
Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Toluene/Dioxane110 researchgate.net

Modifying the 1H-Pyrrolo[2,3-c]pyridine Scaffold at Other Positions

The functionalization of the 1H-pyrrolo[2,3-c]pyridine core, beyond the initial N1-substitution, is crucial for developing a diverse array of chemical entities. The distinct electronic properties of the fused pyrrole and pyridine rings dictate the strategies for their modification.

Electrophilic Substitution on the Pyrrole Moiety (e.g., at C2, C3)

The electron-rich nature of the pyrrole ring in the 1H-pyrrolo[2,3-c]pyridine system makes it a prime target for electrophilic substitution reactions. The C3 position is generally the most reactive site for such substitutions. For instance, direct bromination of 1H-pyrrolo[2,3-c]pyridine (7-azaindole) using N-bromosuccinimide (NBS) in acetonitrile selectively yields the 3-bromo derivative. Similarly, iodination at the C3 position can be achieved with reagents like N-iodosuccinimide (NIS).

These halogenated intermediates are valuable precursors for further diversification through cross-coupling reactions. For example, a 3-iodo-7-azaindole derivative can undergo a Sonogashira coupling with terminal alkynes to introduce carbon-carbon triple bonds at the C3 position.

Another important electrophilic substitution is the Mannich reaction, which introduces an aminomethyl group. Reacting 1H-pyrrolo[2,3-c]pyridine with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of acetic acid, leads to the formation of the C3-substituted Mannich base. This reaction provides a direct route to incorporating nitrogen-containing functionalities.

The Vilsmeier-Haack reaction is employed to introduce a formyl group at the C3 position. This is typically accomplished by treating an N-protected 7-azaindole (B17877) with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Table 1: Examples of Electrophilic Substitution on the Pyrrole Moiety

ReactionReagent(s)Position of SubstitutionProduct Type
BrominationN-Bromosuccinimide (NBS)C33-Bromo-1H-pyrrolo[2,3-c]pyridine
IodinationN-Iodosuccinimide (NIS)C33-Iodo-1H-pyrrolo[2,3-c]pyridine
Mannich ReactionFormaldehyde, Secondary Amine, Acetic AcidC33-(Aminomethyl)-1H-pyrrolo[2,3-c]pyridine
Vilsmeier-HaackPOCl3, DMFC31H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde

Functionalization of the Pyridine Ring (e.g., at C4, C7)

The pyridine portion of the 1H-pyrrolo[2,3-c]pyridine scaffold is electron-deficient, making it susceptible to nucleophilic attack and metallation-based functionalization rather than electrophilic substitution.

Halogenation of the pyridine ring can be achieved under more forcing conditions. For example, treatment of 7-azaindole with bromine in the presence of a strong acid can lead to substitution at the C5 position. The introduction of a halogen, such as chlorine at the C4 position, creates a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the halide by various nucleophiles like amines, alkoxides, and thiols, thereby introducing a wide range of functional groups. For instance, 4-chloro-1H-pyrrolo[2,3-c]pyridine can react with amines to yield 4-amino-substituted derivatives.

Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization. By using a directing group, typically on the N1 position of the pyrrole ring, a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C7 position. The resulting lithiated species can then be trapped with various electrophiles to introduce substituents specifically at C7.

Table 2: Functionalization Strategies for the Pyridine Ring

PositionMethodReagent ExampleType of Functional Group Introduced
C4Nucleophilic Aromatic Substitution (SNAr)Amines, AlkoxidesAmino, Alkoxy
C7Directed ortho-Metallation (DoM)LDA, then ElectrophileVarious (e.g., alkyl, silyl (B83357), carboxyl)
C5Electrophilic HalogenationBromine, Strong AcidBromo

Synthetic Challenges and Enabling Technologies in 1H-Pyrrolo[2,3-c]pyridine Chemistry

The synthesis of substituted 1H-pyrrolo[2,3-c]pyridines is not without its difficulties. Key challenges include controlling selectivity and implementing effective protecting group strategies.

Chemo- and Regioselectivity Control

The presence of multiple reactive sites on the 1H-pyrrolo[2,3-c]pyridine scaffold necessitates precise control over reaction conditions to achieve the desired chemo- and regioselectivity. The molecule contains two nitrogen atoms (N1 and N7) and several non-equivalent carbon atoms, all of which can potentially react.

For example, direct alkylation can occur at either the N1 or N7 position, and separating the resulting isomers can be challenging. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and counterion used. Similarly, during electrophilic substitution on the pyrrole ring, while C3 is the kinetically favored position, mixtures of C2 and C3 isomers can form under certain conditions.

In cases where the scaffold contains multiple halogens, selective cross-coupling reactions require careful choice of catalyst, ligands, and reaction conditions to ensure that the reaction proceeds at the intended position. For example, in a molecule containing both a C3-iodo and a C4-chloro substituent, a Sonogashira coupling can be selectively performed at the more reactive C3-iodo position.

Protecting Group Strategies (e.g., SEM deprotection)

The use of protecting groups, particularly for the pyrrole nitrogen (N1), is a cornerstone of 1H-pyrrolo[2,3-c]pyridine synthesis. Protection of the N1 position prevents unwanted side reactions and can be used to direct the regioselectivity of subsequent transformations.

A variety of protecting groups are utilized, with the choice depending on their stability to downstream reaction conditions and the ease of their eventual removal. Common protecting groups include sulfonyl derivatives like tosyl (Ts) and benzenesulfonyl (Bs), as well as silyl groups.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a frequently employed protecting group for the N1 position due to its robustness under a wide range of conditions, including organometallic reactions and strong bases. The deprotection of the SEM group is a critical final step in many synthetic sequences. This is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA), or with fluoride-releasing agents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The specific deprotection conditions must be carefully optimized to avoid the degradation of other sensitive functionalities within the molecule. For example, in the synthesis of certain kinase inhibitors, the final step involves the cleavage of the SEM group to reveal the biologically active N-H moiety of the pyrrole ring.

Table 3: Common Protecting Groups for the N1-Position and Deprotection Methods

Protecting GroupAbbreviationCommon Deprotection Reagent(s)
2-(Trimethylsilyl)ethoxymethylSEMTrifluoroacetic Acid (TFA), Tetrabutylammonium Fluoride (TBAF)
Tosyl (p-Toluenesulfonyl)TsStrong base (e.g., NaOH, Mg/MeOH)
BenzenesulfonylBsStrong base (e.g., NaOH, Mg/MeOH)

Reactivity and Chemical Transformations of 1h Pyrrolo 2,3 C Pyridine Systems

Reactivity Patterns of the Pyrrole (B145914) and Pyridine (B92270) Rings within the 1H-Pyrrolo[2,3-c]pyridine Nucleus

The 1H-pyrrolo[2,3-c]pyridine system possesses a unique electronic character arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This duality governs its reactivity towards various chemical reagents.

The pyrrole moiety, being analogous to indole (B1671886), is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the nitrogen atom in the pyridine ring deactivates it towards electrophiles. Consequently, electrophilic substitution reactions on the 1H-pyrrolo[2,3-c]pyridine nucleus are expected to occur preferentially on the pyrrole ring.

In contrast, the pyridine ring is more prone to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present at a position ortho or para to the ring nitrogen.

The reactivity of the 1H-pyrrolo[2,3-c]pyridine nucleus can be compared to its well-studied isomer, 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine). In 7-azaindole, electrophilic substitution, such as nitration, bromination, and iodination, occurs predominantly at the C3 position of the pyrrole ring. rsc.org Similar regioselectivity can be anticipated for the 1H-pyrrolo[2,3-c]pyridine system, with the C3 position being the most likely site for electrophilic attack.

Recent studies have highlighted the use of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, for the functionalization of the 1H-pyrrolo[2,3-c]pyridine scaffold. nbuv.gov.ua The Bartoli reaction, utilizing 2-halogen-3-nitropyridines and vinyl magnesium bromide, is a cornerstone for the synthesis of this heterocyclic system, offering a versatile route to various substituted derivatives. nbuv.gov.ua

Transformations Involving Nitrogen Atoms at N1, N5, N8 and Exocyclic Amino Groups

The nitrogen atoms within the 1H-pyrrolo[2,3-c]pyridine framework, as well as any exocyclic amino groups, play a pivotal role in the chemical transformations of these molecules. The pyrrolic nitrogen (N1) is generally nucleophilic and can be readily alkylated, acylated, or protected with various protecting groups.

The pyridinic nitrogen (N5 in the 1H-pyrrolo[2,3-c]pyridine system) is basic and can be protonated or coordinated to metal ions. The formation of N-oxides at this position is a common strategy to modulate the reactivity of the pyridine ring, facilitating electrophilic substitution. acs.org

For the specific compound of interest, 1H-pyrrolo[2,3-c]pyridin-1-amine, the exocyclic amino group at the N1 position introduces additional reactivity. This amino group is expected to be nucleophilic and can participate in reactions such as acylation, sulfonylation, and condensation with carbonyl compounds. The presence of this group may also influence the reactivity of the pyrrole ring through electronic effects.

Transformations involving the nitrogen atoms are crucial in the synthesis of biologically active molecules. For instance, in the development of kinase inhibitors, modifications at the N1 position of the azaindole core have been shown to be critical for activity and selectivity. nih.gov

Side Reactions and Product Diversification in 1H-Pyrrolo[2,3-c]pyridine Synthesis

The synthesis of 1H-pyrrolo[2,3-c]pyridine and its derivatives is not without challenges, and various side reactions can lead to a diversification of products. The choice of reaction conditions, starting materials, and catalysts can significantly influence the outcome of the synthesis.

In the synthesis of azaindoles, particularly through metal-catalyzed cross-coupling reactions, the formation of undesired isomers or byproducts can occur. For example, in Suzuki-Miyaura coupling reactions, homo-coupling of the boronic acid or the halide can lead to impurities.

During the construction of the pyrrole ring, incomplete cyclization or alternative cyclization pathways can result in the formation of open-chain intermediates or isomeric products. For example, in the synthesis of 7-azaindoles, the formation of a tricyclic eight-membered ring has been observed as a side product during the deprotection of a SEM-protected intermediate. nih.gov

The reactivity of the starting materials themselves can also lead to side reactions. For instance, the use of highly reactive reagents can lead to over-substitution or degradation of the desired product. The careful control of reaction parameters such as temperature, reaction time, and stoichiometry is therefore essential to minimize the formation of side products and maximize the yield of the target molecule.

A summary of potential side reactions and their contributing factors is presented in the table below:

Reaction TypePotential Side ReactionContributing Factors
Suzuki-Miyaura CouplingHomo-coupling of reagentsCatalyst system, reaction temperature
Buchwald-Hartwig AminationReduction of the halideCatalyst and ligand choice
Ring-Closing MetathesisFormation of oligomersCatalyst loading, concentration
Electrophilic SubstitutionOver-substitution, Isomer formationReactivity of the substrate, reaction conditions
DeprotectionFormation of rearrangement productsNature of the protecting group, deprotection conditions

Design and Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 C Pyridine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

A cornerstone of medicinal chemistry is the systematic modification of a lead compound to understand how different chemical groups at various positions on the scaffold influence its biological activity. This SAR exploration is critical for identifying key interactions with the biological target and for optimizing properties like potency, selectivity, and metabolic stability.

A notable example involves the development of 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that has become a promising therapeutic target in oncology. nih.govtheraindx.com Researchers initiated their design based on a previously identified LSD1 inhibitor, GSK-354. nih.govtheraindx.com Through systematic modifications, they discovered a series of novel pyrrolo[2,3-c]pyridines with significantly enhanced potency. nih.gov

The exploration revealed that modifications to the "A ring" of the scaffold were particularly fruitful. The introduction of bicyclic ring systems, such as 1-methyl-1H-indole and 1-methyl-1H-pyrrolo[2,3-b]pyridine, led to compounds with single-digit nanomolar inhibitory concentrations (IC₅₀). nih.gov For instance, compound 46 (also referred to as LSD1-UM-109) emerged from these efforts as a highly potent inhibitor, demonstrating an IC₅₀ value of 3.1 nM against the LSD1 enzyme. nih.govtheraindx.com This represented a greater than 40-fold improvement in potency over the initial lead compound, GSK-354, which has an IC₅₀ of 130 nM. theraindx.com

The potent enzymatic inhibition translated effectively to cellular activity. Compound 46 was found to inhibit the growth of the MV4;11 acute myeloid leukemia (AML) cell line with an IC₅₀ of just 0.6 nM and the H1417 small-cell lung cancer (SCLC) cell line with an IC₅₀ of 1.1 nM. nih.govtheraindx.com These findings underscore the success of systematic substituent exploration in dramatically improving the biological activity of the 1H-pyrrolo[2,3-c]pyridine core.

CompoundTarget/Cell LineIC₅₀ (nM)
GSK-354 LSD1 Enzyme130
Compound 27 LSD1 Enzyme6.5
Compound 29 LSD1 Enzyme5.1
Compound 46 LSD1 Enzyme3.1
Compound 46 MV4;11 (AML)0.6
Compound 46 MOLM-13 (AML)31
Compound 46 H1417 (SCLC)1.1

Data sourced from multiple studies on LSD1 inhibitors. nih.govtheraindx.com

Application of Molecular Hybridization and Scaffold Hopping Concepts

Molecular hybridization and scaffold hopping are advanced drug design strategies used to discover novel chemical entities with improved properties. Molecular hybridization involves combining two or more pharmacophores (structural fragments responsible for biological activity) into a single molecule. Scaffold hopping aims to replace the central core of a known active compound with a structurally different scaffold while retaining the original biological activity and key binding interactions. These techniques are invaluable for navigating intellectual property landscapes and overcoming issues with absorption, distribution, metabolism, and excretion (ADME) of existing chemical series.

While these concepts are widely applied in medicinal chemistry, specific, published examples of their application directly to the 1H-pyrrolo[2,3-c]pyridine scaffold are not prominent in the reviewed literature. However, their use in closely related azaindole and other heterocyclic systems illustrates how such strategies could be, or may have been, employed.

For example, a scaffold-hopping experiment led to the discovery of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov In another case, researchers developing inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R) used a strategy of molecular hybridization, merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus to generate new potent compounds. nih.govresearchgate.net This approach, guided by molecular docking, successfully identified an inhibitor with low-nanomolar enzymatic activity and favorable ADME properties. nih.govresearchgate.net

These examples demonstrate the power of altering or replacing the core structure to generate new lead compounds. A similar scaffold hopping approach from a known kinase inhibitor to a 1H-pyrrolo[2,3-c]pyridine core, or the hybridization of this core with a fragment from another active molecule, represents a rational and promising strategy for future drug discovery efforts.

Rational Design Principles for Optimizing Derivative Potency and Selectivity

Rational design in medicinal chemistry leverages a deep understanding of the biological target and drug-receptor interactions to create more potent and selective molecules. This process is iterative and often relies on structural biology (like X-ray crystallography), computational modeling, and a thorough analysis of existing SAR data.

The development of the aforementioned 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors serves as a prime example of rational design. The entire discovery campaign was based on a "structure-guided approach" starting from the known inhibitor GSK-354. nih.gov By understanding how GSK-354 binds to LSD1, chemists could hypothesize which modifications to the 1H-pyrrolo[2,3-c]pyridine scaffold would enhance binding affinity and, consequently, potency.

A key principle in optimization is restricting the conformational flexibility of a molecule to favor the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. In studies on the related 1H-pyrrolo[3,2-c]pyridine scaffold, researchers used this principle by replacing a flexible bond in a known anticancer agent with the rigid pyrrolopyridine ring system. nih.govsemanticscholar.org This strategy successfully locked the molecule into a more active shape, leading to potent new compounds. nih.govsemanticscholar.org

Furthermore, optimizing a compound goes beyond just potency. Selectivity—the ability of a drug to interact with its intended target over other related targets—is crucial for minimizing off-target side effects. Rational design can achieve this by exploiting subtle differences in the amino acid composition of the binding sites of different proteins. Additionally, optimizing for pharmacokinetic properties is essential. Researchers developing the LSD1 inhibitors evaluated their lead compounds for stability in liver microsomes, a standard assay to predict metabolic clearance in the body. theraindx.com Compounds like 46 were shown to have excellent stability across mouse, rat, dog, and human liver microsomes, a highly desirable property for a drug candidate. theraindx.com This multiparameter optimization, focusing on potency, selectivity, and metabolic stability, is the hallmark of modern rational drug design.

Computational and Theoretical Approaches for 1h Pyrrolo 2,3 C Pyridine Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools for elucidating the binding modes of 1H-pyrrolo[2,3-c]pyridine derivatives with their biological targets. While direct studies on 1H-pyrrolo[2,3-c]pyridin-1-amine are limited, research on isomeric scaffolds such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine provides a strong basis for understanding its potential interactions.

For instance, molecular docking studies on 1H-pyrrolo[2,3-b]pyridine derivatives have been instrumental in designing potent inhibitors for various kinases. These simulations have revealed key hydrogen bonding interactions and hydrophobic contacts within the ATP-binding site of kinases like c-Met and maternal embryonic leucine (B10760876) zipper kinase (MELK). scilit.comnih.gov In one study, docking of 1H-pyrrolo[2,3-b]pyridine derivatives into the c-Met active site helped in understanding the structural requirements for inhibitory activity, leading to the design of novel inhibitors with improved potency. scilit.com Similarly, docking simulations were crucial in the development of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, with one compound exhibiting potent activity against FGFR1, 2, and 3. rsc.org

Furthermore, molecular modeling of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives led to the design of potent potassium-competitive acid blockers (P-CABs) by identifying key interactions with lipophilic and polar residues in the target protein. nih.gov In the context of anticancer drug design, molecular modeling suggested that a 1H-pyrrolo[3,2-c]pyridine derivative could effectively occupy the colchicine-binding site of tubulin, forming hydrogen bonds with key residues. semanticscholar.orgtandfonline.com These examples underscore the power of molecular docking in predicting binding conformations and guiding the rational design of substituted 1H-pyrrolo[2,3-c]pyridine analogs for various therapeutic targets.

Table 1: Examples of Molecular Docking Studies on Pyrrolopyridine Scaffolds

ScaffoldTargetKey FindingsReference
1H-pyrrolo[2,3-b]pyridinec-Met KinaseElucidation of binding mode, identification of key hydrophobic interactions. scilit.com
1H-pyrrolo[2,3-b]pyridineMaternal Embryonic Leucine Zipper Kinase (MELK)Guided the design of potent enzyme inhibitors. nih.gov
1H-pyrrolo[2,3-c]pyridine-7-amineH+/K+-ATPaseIntroduction of a substituent at the 1-position to access lipophilic and polar sites. nih.gov
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine-binding site)Interaction with Thrα179 and Asnβ349 residues through hydrogen bonds. semanticscholar.orgtandfonline.com
1H-pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptor (FGFR)Development of potent and selective FGFR inhibitors. rsc.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of the 1H-pyrrolo[2,3-c]pyridine core. While specific DFT studies on this compound are not widely reported, research on related isomers provides valuable insights into the electronic properties of this class of compounds.

DFT studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine have been used to analyze the experimental charge density distribution and to understand the nature of bonding within the molecule. rsc.org These calculations established the covalent nature of the N-C and C-C bonds in the pyrrolopyridine skeleton. rsc.org Furthermore, the calculated HOMO-LUMO energy gap provided an indication of the molecule's kinetic stability. rsc.org

For 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were employed to determine the optimal molecular structure and to investigate its molecular electrostatic potentials and frontier molecular orbitals, which are crucial for understanding its physicochemical properties. tandfonline.com The electron distribution in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for pyrrolo[1,5-a]-1,8-naphthyridine derivatives, which share a similar fused heterocyclic system, were also investigated using DFT, revealing that the electron densities are primarily located on the naphthyridine and pyrrolo-naphthyridine moieties. ias.ac.in

These computational approaches allow for the prediction of various molecular properties such as charge distribution, dipole moment, and sites susceptible to electrophilic or nucleophilic attack. This information is critical for predicting the reactivity of the 1H-pyrrolo[2,3-c]pyridine scaffold and for designing synthetic routes and understanding potential metabolic pathways.

Conformational Analysis and Dynamics of 1H-Pyrrolo[2,3-c]pyridine Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations provide a detailed picture of the accessible conformations and the dynamic behavior of the 1H-pyrrolo[2,3-c]pyridine scaffold.

MD simulations have been used to assess the stability of designed ligands within the active site of their target proteins. For example, a 100 ns molecular dynamics simulation of a designed pyrrolo[2,3-b]pyridine derivative bound to the c-Met active site revealed the stability of the complex. scilit.com This type of analysis is crucial for validating docking results and for understanding the dynamic nature of the ligand-receptor interaction.

NMR studies, in conjunction with computational methods, can elucidate the conformational preferences of pyrrolopyridine derivatives in solution. For instance, NMR studies of 2-(pyridyl)pyrroles have shown that the conformational equilibrium can be influenced by intramolecular hydrogen bonding. researchgate.net The steric and electronic effects of substituents on the pyrrole (B145914) and pyridine (B92270) rings can significantly impact the preferred conformation, which in turn affects the molecule's interaction with its biological target.

In Silico Tools for Scaffold Design and Optimization

The 1H-pyrrolo[2,3-c]pyridine ring system serves as a versatile scaffold in drug discovery. In silico tools are extensively used for the design of new derivatives and for the optimization of lead compounds. Techniques like scaffold hopping and molecular hybridization are employed to create novel chemical entities with improved pharmacological profiles.

Scaffold hopping, often guided by in silico screening, aims to replace the core structure of a known inhibitor with a different scaffold while maintaining or enhancing its biological activity. nih.gov This approach was utilized in the design of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, where the pyrrolopyrimidine core was inspired by the pyrrolopyridine scaffold of an existing drug. nih.gov

Furthermore, computational tools are used to predict the physicochemical properties of designed molecules, such as solubility, lipophilicity (logP), and topological polar surface area (TPSA). semanticscholar.org These predictions help in the early stages of drug design to identify candidates with favorable drug-like properties. The use of in silico tools for scaffold design and optimization is a key strategy in modern medicinal chemistry to accelerate the development of new drugs based on the 1H-pyrrolo[2,3-c]pyridine and related scaffolds. nih.govenamine.net

Biomedical Applications of 1h Pyrrolo 2,3 C Pyridine Derivatives in Pre Clinical Studies

1H-Pyrrolo[2,3-c]pyridine Derivatives as Enzyme Inhibitors

The structural framework of 1H-pyrrolo[2,3-c]pyridine has proven to be a versatile starting point for the design of potent and selective enzyme inhibitors.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme that plays a crucial role in regulating gene expression and is a promising target for cancer therapy. nih.govtheraindx.com Several 1H-pyrrolo[2,3-c]pyridine derivatives have been identified as highly potent and reversible inhibitors of LSD1. nih.govnih.gov

One study focused on the design and synthesis of a series of these derivatives based on the structure of a previously reported LSD1 inhibitor, GSK-354. theraindx.com Through structure-guided design, researchers developed compounds with significantly improved inhibitory activity. nih.gov For instance, compound 46 (LSD1-UM-109) exhibited a half-maximal inhibitory concentration (IC50) of 3.1 nM against LSD1, a substantial improvement over the parent compound. nih.govtheraindx.comnih.gov This potent enzymatic inhibition translated to significant anti-proliferative effects in cancer cell lines. In the MV4;11 acute myeloid leukemia (AML) cell line, compound 46 showed an IC50 of 0.6 nM, and in the H1417 small-cell lung cancer (SCLC) cell line, the IC50 was 1.1 nM. nih.govnih.gov Another derivative, compound 49 , also demonstrated potent cell growth inhibition with IC50 values of 0.7 nM and 2.3 nM in MV4-11 and H1417 cell lines, respectively. theraindx.com

The development of these potent and reversible LSD1 inhibitors from the 1H-pyrrolo[2,3-c]pyridine scaffold highlights their potential as lead compounds for the development of novel cancer therapeutics. nih.govresearchgate.net

Table 1: In Vitro Activity of 1H-Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors

CompoundLSD1 IC50 (nM)MV4;11 Cell Growth IC50 (nM)H1417 Cell Growth IC50 (nM)MOLM-13 Cell Growth IC50 (nM)
46 (LSD1-UM-109) 3.1 nih.govtheraindx.comnih.gov0.6 nih.govtheraindx.comnih.gov1.1 nih.govtheraindx.comnih.gov31 theraindx.com
49 N/A0.7 theraindx.com2.3 theraindx.com182 theraindx.com
GSK-354 130 theraindx.comN/AN/AN/A

Potassium-Competitive Acid Blocker (P-CAB) Activity

A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs). nih.gov These compounds target the H+/K+-ATPase, also known as the proton pump, which is responsible for gastric acid secretion. nih.gov By competitively inhibiting the potassium-binding site of the proton pump, P-CABs can effectively reduce gastric acid production.

Based on a docking model, researchers introduced substituents at the 1-position of the 1H-pyrrolo[2,3-c]pyridine scaffold to interact with lipophilic and polar residues in the enzyme's binding pocket. nih.gov This molecular modeling-guided approach led to the identification of potent P-CABs that demonstrated excellent inhibitory activity both in vitro and in vivo. nih.gov These findings suggest that 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives are promising lead compounds for the development of new treatments for acid-related disorders. nih.gov

1H-Pyrrolo[2,3-c]pyridine Derivatives as Receptor Modulators

The versatility of the 1H-pyrrolo[2,3-c]pyridine core extends to the modulation of receptor activity, particularly in the central nervous system.

Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5)

Metabotropic glutamate receptor 5 (mGluR5) is a key receptor in the brain involved in various neurological and psychiatric disorders. A novel class of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides has been discovered as allosteric antagonists of mGluR5. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, allowing for a more nuanced regulation of receptor function.

By systematically varying the substituents on the heterocyclic scaffold, researchers were able to optimize the physicochemical properties of these compounds, leading to improved aqueous solubility while maintaining high in vitro potency. nih.gov This work identified a new series of mGluR5 allosteric antagonists, providing a new avenue for the development of drugs targeting this important receptor. nih.gov

1H-Pyrrolo[2,3-c]pyridine Derivatives as Imaging Agents and Probes

The unique structural features of 1H-pyrrolo[2,3-c]pyridine derivatives also make them suitable for the development of imaging agents for diagnostic purposes, particularly in the field of neurodegenerative diseases.

Positron Emission Tomography (PET) Tracers for Neurofibrillary Tangles

Neurofibrillary tangles (NFTs), which are primarily composed of aggregated tau protein, are a hallmark pathological feature of Alzheimer's disease and other tauopathies. researchgate.netgoogle.com Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization of these pathological protein aggregates in the brain. google.com

Several 1H-pyrrolo[2,3-c]pyridine derivatives have been developed and evaluated as PET tracers for imaging NFTs. researchgate.netgoogle.com These compounds can be radiolabeled with positron-emitting isotopes, such as fluorine-18, and administered to patients. The tracer then binds to tau aggregates in the brain, and the emitted positrons can be detected by a PET scanner, providing a quantitative map of tau pathology. google.com

One such derivative, [¹²⁵I]INFT (4-[¹²⁵I]iodo-3-(1H-pyrrolo[2,3-c]pyridine-1-yl)pyridine), has been developed and evaluated for its ability to bind to tau protein in post-mortem human Alzheimer's disease brain tissue. researchgate.net This research is part of a broader effort to develop imaging agents for tau, with other notable examples including [¹⁸F]MK-6240, which shares a similar azaindole core. researchgate.net The development of these 1H-pyrrolo[2,3-c]pyridine-based PET tracers is crucial for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of new anti-tau therapies. google.com

General Pre-clinical Biological Evaluation Methodologies

The pre-clinical assessment of 1H-pyrrolo[2,3-c]pyridine derivatives relies heavily on in vitro models to establish initial efficacy and guide further development before advancing to in vivo animal studies. noblelifesci.com These methodologies provide a cost-effective and rapid means to screen compounds and elucidate their biological functions. noblelifesci.comfrontiersin.org

In Vitro Enzyme Inhibition Assays

A primary method for evaluating the potential of 1H-pyrrolo[2,3-c]pyridine derivatives is through in vitro enzyme inhibition assays. nih.gov These cell-free assays are designed to measure the direct interaction between a compound and a specific enzyme, quantifying the compound's ability to inhibit the enzyme's catalytic activity. nih.goveurofinsdiscovery.comnih.gov This approach is fundamental in drug discovery, particularly for identifying inhibitors of enzymes like kinases, which are often dysregulated in diseases such as cancer. nih.govnih.govnih.gov

The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Various techniques are employed to measure enzyme activity, including radiometric assays and luminescence-based methods like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the enzymatic reaction. nih.govpromega.combmglabtech.com

Several studies have utilized these assays to characterize pyrrolopyridine derivatives. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). rsc.orgrsc.org Similarly, derivatives of 1H-pyrrolo[3,2-c]pyridine have been tested as inhibitors of FMS kinase, a member of the type III receptor tyrosine kinase family. nih.gov In another study, novel 1H-pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation. nih.gov

The results from these enzyme inhibition studies are critical for establishing the potency and selectivity of the compounds.

Table 1: In Vitro Enzyme Inhibition by 1H-Pyrrolo[2,3-c]pyridine and Related Derivatives

Cell-Based Assays for Modulating Cellular Processes

Following the initial enzymatic screening, cell-based assays are employed to assess the biological effects of 1H-pyrrolo[2,3-c]pyridine derivatives within a more complex physiological system. reactionbiology.com These assays utilize cultured human cancer cell lines to evaluate a compound's ability to modulate cellular processes such as proliferation, cell cycle progression, and apoptosis (programmed cell death). noblelifesci.comtandfonline.comnih.gov

Commonly used methods include proliferation assays like the MTT or CellTiter-Glo assay, which measure the number of viable cells after treatment with the test compound. noblelifesci.comnih.govnih.gov Flow cytometry is another powerful technique used to analyze the cell cycle distribution, helping to determine if a compound causes cell cycle arrest at specific phases, such as the G2/M phase. tandfonline.comnih.govsemanticscholar.org Apoptosis induction can be confirmed through methods like Annexin V staining. noblelifesci.com

Research on pyrrolopyridine derivatives has demonstrated significant effects in these cell-based assays. For example, a new series of 1H-pyrrolo[3,2-c]pyridine derivatives showed potent antiproliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. tandfonline.comnih.gov The most active compound, 10t, was found to cause G2/M phase cell cycle arrest and induce apoptosis. tandfonline.comnih.govsemanticscholar.org Similarly, 1H-pyrrolo[2,3-b]pyridine derivative 4h inhibited the proliferation, migration, and invasion of 4T1 breast cancer cells. rsc.orgrsc.org Furthermore, representative compounds from a series of 1H-pyrrolo[2,3-c]pyridine derivatives showed strong antiproliferative activity against acute myelogenous leukemia (AML) cell lines (MV4-11 and Kasumi-1) and induced their differentiation. nih.gov

The data from these cellular assays provide crucial insights into the mechanism of action of the compounds and their potential as therapeutic agents.

Table 2: Antiproliferative Activity of 1H-Pyrrolo[2,3-c]pyridine and Related Derivatives in Cell-Based Assays

Future Research Directions for 1h Pyrrolo 2,3 C Pyridin 1 Amine and Its Functionalized Analogues

Development of Novel Synthetic Routes and Methodologies

The efficient synthesis of functionalized 1H-pyrrolo[2,3-c]pyridine scaffolds is crucial for exploring their therapeutic potential. While various methods exist for constructing azaindole cores, future research will likely focus on developing more versatile, efficient, and atom-economical synthetic routes. rsc.orgresearchgate.net

Recent studies have highlighted the synthesis of substituted 1H-pyrrolo[2,3-c]pyridine derivatives as potent enzyme inhibitors. nih.gov The synthetic strategies often involve multi-step sequences that allow for the introduction of diverse substituents at various positions of the bicyclic core. For instance, the synthesis of potent Lysine-specific demethylase 1 (LSD1) inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold has been recently reported, showcasing a detailed structure-activity relationship exploration. nih.gov

Future efforts in this area could be directed towards:

Convergent Synthetic Strategies: Developing convergent routes that allow for the late-stage diversification of the 1H-pyrrolo[2,3-c]pyridine core, enabling the rapid generation of compound libraries for high-throughput screening.

Flow Chemistry and Photochemistry: Utilizing enabling technologies like flow chemistry and photochemistry to access novel chemical space and improve the safety and scalability of synthetic processes for azaindole derivatives. pharmablock.com

Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral 1H-pyrrolo[2,3-c]pyridine analogues, which is particularly important when targeting specific protein conformations.

Advanced Structural Characterization Techniques for Derivatives

A thorough understanding of the three-dimensional structure of 1H-pyrrolo[2,3-c]pyridine derivatives is paramount for rational drug design. Advanced structural characterization techniques are essential to elucidate the precise binding modes of these compounds with their biological targets.

Table 1: Key Structural Characterization Techniques

TechniqueApplication in Characterizing 1H-Pyrrolo[2,3-c]pyridine Derivatives
X-ray Crystallography Provides atomic-resolution structures of the ligand-protein complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts. This has been instrumental in the development of other azaindole-based inhibitors. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the solution-state conformation of the derivatives and their dynamic interactions with target proteins. 1D and 2D NMR techniques are crucial for structure verification of synthesized compounds. rsc.orgresearchgate.net
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition of novel derivatives. Techniques like hydrogen-deuterium exchange mass spectrometry can provide insights into protein dynamics upon ligand binding. mdpi.com
Computational Modeling Complements experimental data by predicting binding poses and affinities, helping to rationalize structure-activity relationships. tandfonline.com

Future research should focus on the co-crystallization of 1H-pyrrolo[2,3-c]pyridine analogues with their target proteins to gain detailed structural insights. Such information is invaluable for iterative, structure-based drug design, as demonstrated in the development of kinase inhibitors like vemurafenib. pharmablock.comnih.govmdpi.com Furthermore, advanced NMR techniques can be employed to study the conformational dynamics of these molecules in solution, providing a more complete picture of their behavior. rsc.org

Exploration of New Biological Targets and Therapeutic Areas

The azaindole scaffold is a versatile pharmacophore that has been successfully employed to target a wide range of biological entities. nih.gov While much of the focus has been on kinase inhibition, recent discoveries are expanding the therapeutic landscape for azaindole derivatives. pharmablock.comnih.govrsc.org

A significant breakthrough for the 1H-pyrrolo[2,3-c]pyridine scaffold is the development of potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1) , a key enzyme in epigenetic regulation and a promising target for various cancers, including acute myelogenous leukemia (AML). nih.gov The representative compounds from this class exhibited potent antiproliferative activity against AML and small-cell lung cancer (SCLC) cell lines and showed efficacy in an AML xenograft model. nih.gov

Future exploration of biological targets could include:

Other Epigenetic Targets: Investigating the activity of 1H-pyrrolo[2,3-c]pyridine analogues against other histone-modifying enzymes, such as other demethylases or histone acetyltransferases.

Protein-Protein Interaction Modulators: Designing derivatives that can disrupt or stabilize protein-protein interactions, which are implicated in a multitude of diseases.

G-Protein-Coupled Receptors (GPCRs): Exploring the potential of this scaffold to modulate the activity of GPCRs, a large family of drug targets.

Infectious Diseases: Screening libraries of 1H-pyrrolo[2,3-c]pyridine derivatives against bacterial or viral targets. For example, other azaindole derivatives have been investigated for their activity against Mycobacterium tuberculosis and various viruses. nih.gov

The diverse biological activities of azaindoles suggest that the 1H-pyrrolo[2,3-c]pyridine core is a promising starting point for the discovery of novel therapeutics for a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. nih.govnih.gov

Integration of Cheminformatics and Artificial Intelligence in Scaffold Design and Optimization

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the drug discovery process, from hit identification to lead optimization. nih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle for novel 1H-pyrrolo[2,3-c]pyridine derivatives.

Table 2: Application of Cheminformatics and AI in Drug Discovery

Computational ApproachApplication in 1H-Pyrrolo[2,3-c]pyridine Research
Virtual Screening In silico screening of large compound libraries to identify potential hits with desired activity against a specific target. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models that correlate the chemical structure of 1H-pyrrolo[2,3-c]pyridine analogues with their biological activity. acm.org
Molecular Docking and Dynamics Simulations Predicting the binding mode and affinity of derivatives to their target proteins, guiding the design of more potent and selective compounds. tandfonline.com
De Novo Drug Design Using AI algorithms to generate novel molecular structures with optimized properties for a given biological target.
ADMET Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize compounds with favorable drug-like characteristics. acm.org
Machine Learning Models Training machine learning models on existing data to predict the biological activity of new designs and to identify key structural features for activity. nih.gov

In the context of the recently developed LSD1 inhibitors, computational modeling was likely employed to guide the optimization of the 1H-pyrrolo[2,3-c]pyridine scaffold. nih.gov Future research will undoubtedly leverage these computational tools more extensively. For instance, generative AI models could be used to design novel 1H-pyrrolo[2,3-c]pyridin-1-amine analogues with enhanced potency and improved pharmacokinetic profiles. Predictive models for off-target effects and toxicity will also be crucial for de-risking candidates early in the drug discovery pipeline.

By combining innovative synthetic chemistry, advanced structural biology, and cutting-edge computational methods, the full therapeutic potential of this compound and its functionalized analogues can be unlocked, paving the way for the development of new and effective medicines.

Q & A

Q. Basic

  • Ventilation : Avoid inhalation of vapors; use fume hoods .
  • PPE : Wear gloves and goggles to prevent skin/eye contact .
  • Storage : Keep at room temperature in airtight containers .
    Caution : Toxicological data are limited; treat as hazardous until proven otherwise .

How to design structure-activity relationship (SAR) studies for this scaffold?

Advanced
Methodology :

Derivative Synthesis : Introduce substituents (e.g., trifluoromethyl, methyl groups) at positions 3, 5, or 7 to modulate activity .

Biological Assays : Test in vitro binding affinity (e.g., IC₅₀ values) against target proteins like potassium channels .

Data Analysis : Compare activity indices (e.g., Example Table):

DerivativeSubstituentIC₅₀ (nM)
5-Bromo-N,N-dimethylBromine at C512.3
7-AmineNH₂ at C78.7
3-TrifluoromethylCF₃ at C35.4

Insight : Electron-withdrawing groups (e.g., CF₃) enhance binding affinity .

What computational approaches predict biological targets?

Q. Advanced

  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with protein active sites. For example, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives bind to lipophilic pockets in H⁺/K⁺ ATPase .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with inhibitory activity .

How to address discrepancies between in vitro and in vivo efficacy?

Advanced
Case Study : Compound 10c showed potent in vitro activity (IC₅₀ = 8.7 nM) but low acid secretion inhibition in rats due to poor bioavailability .
Solutions :

  • Prodrug Design : Modify solubility via phosphate ester derivatives.
  • PK/PD Modeling : Measure plasma half-life and tissue distribution to optimize dosing .

How to optimize bromination reactions for regioselectivity?

Q. Advanced

  • Temperature Control : Perform bromination at 0°C to minimize side products .
  • Catalyst Screening : Test Pd(PPh₃)₄ for cross-coupling efficiency .
  • Analytical Monitoring : Use HPLC to track reaction progress and purity .

How to analyze protein-ligand binding interactions?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB entries) to identify hydrogen bonds with residues like Asp138 .
  • ITC : Quantify thermodynamic parameters (ΔG, ΔH) for binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.